molecular formula C9H8ClN B1604361 4-Chloro-6-methyl-1H-indole CAS No. 885521-78-8

4-Chloro-6-methyl-1H-indole

Cat. No.: B1604361
CAS No.: 885521-78-8
M. Wt: 165.62 g/mol
InChI Key: BVKCEPCPTRIIFU-UHFFFAOYSA-N
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Description

The Indole (B1671886) Scaffold in Contemporary Heterocyclic Chemistry Research

The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. wikipedia.orgrsc.org Its structural motif is found in a multitude of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous complex alkaloids with potent pharmacological activities. wikipedia.orgrsc.org This natural prevalence has inspired organic and medicinal chemists to explore the synthesis and functionalization of indole derivatives, leading to the development of a wide range of therapeutic agents. openmedicinalchemistryjournal.comnih.gov

The indole nucleus is an electron-rich aromatic system, making it amenable to a variety of chemical transformations, particularly electrophilic substitution. youtube.com The C3 position is the most nucleophilic and typically the primary site of reaction, although functionalization at other positions, including the nitrogen atom and the benzene ring, can be achieved through various synthetic strategies. taylorandfrancis.com This reactivity allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. msu.eduprepchem.com The versatility of the indole scaffold has led to its incorporation into drugs for a wide range of diseases, including cancer, inflammation, and central nervous system disorders. rsc.orgsamipubco.com

Significance of Halogenation in Indole Derivatives for Mechanistic and Synthetic Investigations

Halogenation of the indole ring is a critical strategy in both mechanistic and synthetic organic chemistry. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) can profoundly influence the biological activity and physicochemical properties of the parent indole. wikipedia.org Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, the presence of a halogen can block sites of metabolism, thereby increasing the drug's half-life, or it can serve as a key interaction point within a protein's binding pocket.

From a synthetic perspective, halogenated indoles are highly valuable intermediates. The halogen atom can act as a handle for further functionalization through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the construction of more complex molecular architectures that would be difficult to access directly. Moreover, the electronic effect of the halogen substituent can influence the regioselectivity of subsequent reactions on the indole ring.

Contextualization of 4-Chloro-6-methyl-1H-indole within Substituted Indole Research

The compound this compound is a specific example of a disubstituted indole that combines the features of halogenation and alkylation on the benzene portion of the indole scaffold. The specific placement of the chloro and methyl groups at the 4- and 6-positions, respectively, is of particular interest for understanding the interplay of electronic and steric effects on the reactivity and potential applications of the indole ring system.

The reactivity of the indole ring is highly sensitive to the nature and position of its substituents. prepchem.com An electron-donating group, such as a methyl group, generally increases the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, an electron-withdrawing group, like a chlorine atom, decreases the electron density. The interplay of these effects when both are present on the benzene ring can lead to complex and sometimes non-intuitive outcomes in terms of reaction rates and regioselectivity.

Studying the effects of positional substitution is crucial for several reasons:

Controlling Reactivity: By understanding how different substitution patterns influence the electronic distribution within the indole ring, chemists can better predict and control the outcome of chemical reactions. For example, the placement of substituents can direct electrophilic attack to a specific position on the pyrrole or benzene ring. researchgate.net

Tuning Biological Activity: In medicinal chemistry, the precise positioning of substituents is critical for optimizing a drug's efficacy and safety profile. A substituent at one position might lead to a highly active compound, while the same substituent at a different position could render the molecule inactive or toxic.

Developing Novel Synthetic Methods: The investigation of substituted indoles drives the development of new synthetic methodologies that can tolerate a wide range of functional groups and provide access to specific substitution patterns. prepchem.com

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the objectives for investigating such a compound can be inferred from the broader context of indole chemistry and drug discovery. The primary goals of synthesizing and studying this molecule would likely include:

Elucidation of Structure-Activity Relationships (SAR): The synthesis of this compound and its derivatives would be a logical step in a medicinal chemistry program aimed at understanding the SAR of a particular class of indole-based compounds. By comparing the biological activity of this compound to its isomers (e.g., 6-Chloro-4-methyl-1H-indole) and analogues with different substituents, researchers can map out the structural requirements for optimal interaction with a biological target.

Investigation of Novel Biological Activities: The unique electronic and steric profile of this compound might impart novel biological activities. Research would likely involve screening this compound against a panel of biological targets to identify any potential therapeutic applications. For instance, the synthesis of chloro-indole analogues of synthetic cannabinoids has been explored. researchgate.net

Given the lack of specific literature, a plausible synthetic route to this compound would involve established indole synthesis methods such as the Fischer, Bartoli, or Leimgruber-Batcho syntheses. wikipedia.orgwikipedia.org For example, a Fischer indole synthesis could potentially start from (3-chloro-5-methylphenyl)hydrazine and a suitable aldehyde or ketone. The Bartoli indole synthesis, which is particularly useful for preparing 7-substituted indoles, could also be adapted. quimicaorganica.orgjk-sci.com

Compound Data

Below are tables detailing the properties of this compound and a related derivative found in chemical databases.

Table 1: Properties of Methyl this compound-2-carboxylate

Property Value Source
Molecular Formula C11H10ClNO2 uni.lu
Monoisotopic Mass 223.04001 Da uni.lu
SMILES CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Cl uni.lu
InChIKey BWBODDQIUZDPEH-UHFFFAOYSA-N uni.lu

| Predicted XlogP | 3.2 | uni.lu |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKCEPCPTRIIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646492
Record name 4-Chloro-6-methyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-78-8
Record name 4-Chloro-6-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methyl-1H-indole
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URL https://comptox.epa.gov/dashboard/DTXSID50646492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 4 Chloro 6 Methyl 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus with Halogen and Methyl Groups

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The most reactive position for electrophilic aromatic substitution on an unsubstituted indole is typically the C3 position of the pyrrole (B145914) ring, which is vastly more reactive than benzene (B151609). wikipedia.org However, the presence of substituents on the carbocyclic ring, such as the chloro and methyl groups in 4-chloro-6-methyl-1H-indole, can modulate this reactivity and influence the regiochemical outcome of the substitution.

Influence of Chlorine and Methyl Substitution on Electrophilic Attack Regioselectivity

The chlorine atom at the 4-position is an ortho, para-directing deactivator. Its inductive effect withdraws electron density from the ring, making it less reactive towards electrophiles. Conversely, the methyl group at the 6-position is an ortho, para-directing activator, donating electron density to the ring through hyperconjugation and inductive effects.

The interplay of these opposing electronic effects determines the preferred site of electrophilic attack. While the C3 position remains the most nucleophilic site on the indole nucleus, the substituents on the benzene ring can influence the reactivity of other positions. For instance, in electrophilic substitution reactions, the activating effect of the methyl group at C6 would direct incoming electrophiles to the C5 and C7 positions. Simultaneously, the deactivating chloro group at C4 would disfavor substitution at the adjacent C5 position. The net effect often results in a complex mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. In strongly acidic conditions that lead to the protonation of C3, electrophilic attack can be redirected to the C5 position. wikipedia.org

Nucleophilic Reactivity and Transformations of this compound

The chlorine atom attached to the indole ring makes this compound a substrate for nucleophilic substitution reactions. Although generally less reactive than their alkyl halide counterparts, aryl halides can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or through metal catalysis. The chlorine atom can be displaced by various nucleophiles, enabling the synthesis of a diverse range of functionalized indoles. For instance, similar halogenated indoles have been shown to undergo nucleophilic substitution with amines and alcohols.

Furthermore, the indole nitrogen can act as a nucleophile. Deprotonation with a suitable base generates an indolyl anion, which can then react with various electrophiles. For example, N-alkylation can be achieved by treating the indole with a base like sodium hydride followed by an alkyl halide.

Radical Reactions and Related Mechanistic Pathways

Indole and its derivatives can participate in radical reactions. The initiation of these reactions can occur through various means, including the use of radical initiators or photoredox catalysis. Computational studies on the reaction of indole with hydroxyl (•OH) and chlorine (•Cl) radicals have shown that •OH addition is the dominant pathway, while for •Cl, both addition and hydrogen abstraction are feasible. copernicus.orgresearchgate.net The resulting indole radicals can then react further, for example, with molecular oxygen to form peroxy radicals, which can lead to a variety of oxidation products. copernicus.orgresearchgate.net

In the context of this compound, the presence of the C-H bonds of the methyl group provides an additional site for radical attack. The stability of the resulting benzylic radical would be influenced by the electronic effects of the chloro and indolyl moieties. Visible light-mediated photoredox catalysis has emerged as a powerful tool for generating radicals from indoles and their derivatives, enabling a range of transformations including cyanomethylation and the formation of tetracyclic indole alkaloid frameworks. aablocks.comaablocks.com

Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Indoles

The halogen substituent on this compound makes it an ideal candidate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Heck couplings are widely used to functionalize halogenated indoles. smolecule.comresearchgate.neteie.gr

In these reactions, the chloro-substituted indole acts as the electrophilic partner. For example, in a Suzuki-Miyaura coupling, it would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 4-position. Similarly, Stille coupling would involve an organotin reagent, and the Heck reaction would couple the indole with an alkene. smolecule.comresearchgate.net Nickel and iron-catalyzed cross-coupling reactions have also been developed as more economical and sustainable alternatives to palladium. researchgate.netnih.gov

Below is a table summarizing some common metal-catalyzed cross-coupling reactions applicable to halogenated indoles:

Reaction Coupling Partner Catalyst Bond Formed
Suzuki-MiyauraOrganoboron ReagentPalladiumC-C
StilleOrganotin ReagentPalladiumC-C
HeckAlkenePalladiumC-C
SonogashiraTerminal AlkynesPalladium/CopperC-C
Buchwald-HartwigAmine/AlcoholPalladiumC-N/C-O
NegishiOrganozinc ReagentPalladium/NickelC-C

Mechanistic Studies of Specific Reactions Involving Halogenated and Methylated Indoles

Understanding the mechanisms of reactions involving substituted indoles is crucial for controlling their outcomes and developing new synthetic methodologies. Mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies and isotope labeling, along with computational modeling.

Kinetic and Isotope Effect Studies for Reaction Pathway Elucidation

Kinetic isotope effect (KIE) studies, where an atom at a specific position is replaced by its heavier isotope (e.g., hydrogen with deuterium), are a powerful tool for determining the rate-determining step of a reaction. A significant KIE (kH/kD > 1) indicates that the bond to the isotopically labeled atom is broken in the rate-determining step. For instance, studies on the acid-catalyzed hydrogen exchange of indoles have shown substantial kinetic isotope effects, providing insights into the A–SE2 mechanism. rsc.org

In the context of metal-catalyzed reactions, kinetic studies on variously substituted indoles have helped to elucidate the mechanism of electrophilic palladation. beilstein-journals.org For example, H/D exchange experiments have been used to probe the mechanism of Ru(II)-catalyzed diamidation of indoles. rsc.org Such studies on this compound could provide valuable information on how the electronic and steric properties of the chloro and methyl groups influence reaction rates and pathways.

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving indole derivatives. While direct computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available research, a wealth of information can be gleaned from theoretical investigations of closely related substituted indoles. These studies provide a robust framework for understanding how the electronic and steric properties of substituents influence the reactivity of the indole core.

Theoretical Framework for Indole Reactivity

Computational models are frequently employed to investigate various aspects of chemical reactions, including:

Thermodynamic Properties: Calculation of thermodynamic parameters, such as the heat of formation (HOF), provides crucial insights into the stability of molecules. In a study utilizing Density Functional Theory, the heats of formation for various substituted indoles were determined using isodesmic reactions. This method involves hypothetical reactions where the number and types of chemical bonds are conserved, allowing for a high degree of accuracy in the calculated values.

Reaction Pathways and Transition States: Computational methods allow for the mapping of potential energy surfaces, identifying the most likely pathways a reaction will follow. This includes the characterization of transition states, which are critical for determining the activation energy and, consequently, the rate of a reaction.

Electronic Structure Analysis: Analysis of the electronic distribution within a molecule, through methods like Natural Bond Orbital (NBO) analysis and the examination of Frontier Molecular Orbitals (HOMO and LUMO), helps to explain the molecule's reactivity patterns. For instance, the energies and distribution of the HOMO and LUMO can predict the most probable sites for electrophilic and nucleophilic attack.

Substituent Effects: Theoretical calculations can quantify the impact of different functional groups on the indole ring. For example, the electron-withdrawing nature of a chlorine atom and the electron-donating properties of a methyl group can be modeled to predict their combined effect on the reactivity of this compound.

Detailed Research Findings from Analogous Systems

A pertinent DFT study investigated the thermodynamic properties of several substituted indoles, including 4-chloro-1H-indole and 4-methyl-1H-indole. The calculated heats of formation for these compounds offer a quantitative measure of their stability. By examining these values, we can infer the thermodynamic contributions of each substituent on the indole nucleus.

The study employed the B3LYP functional with two different basis sets, 6-31G(d) and 6-31G(d,p), to calculate the heats of formation. The results from both levels of theory were found to be comparable, lending confidence to the findings.

Table 1: Calculated Heats of Formation (HOF) for Substituted Indoles

CompoundIsodesmic ReactionHOF (kcal/mol) at B3LYP/6-31G(d)HOF (kcal/mol) at B3LYP/6-31G(d,p)
IndoleIND + C₂H₄ → Benzene + Pyrrole38.8439.01
IND + 2CH₄ → Benzene + Pyrrole + 2H₂35.4736.18
4-Methylindole4-MeIND + C₂H₄ → Toluene + Pyrrole30.7830.9
4-MeIND + 2CH₄ → Toluene + Pyrrole + 2H₂27.428.1
4-Chloroindole4-ChloroIND + C₂H₄ → Chlorobenzene + Pyrrole31.0231.17
4-ChloroIND + 2CH₄ → Chlorobenzene + Pyrrole + 2H₂27.6428.34

The data indicates that both the methyl and chloro substituents at the 4-position lower the heat of formation compared to unsubstituted indole, suggesting a stabilizing effect. These computational findings are crucial for predicting the behavior of this compound in various chemical transformations. The presence of the electron-donating methyl group at the 6-position and the electron-withdrawing chloro group at the 4-position would create a unique electronic environment, influencing the regioselectivity of its reactions.

Further computational studies on other indole systems have provided mechanistic insights into specific reaction types. For example, theoretical investigations into the rhodium-catalyzed C-H functionalization of N-acyl indoles have elucidated the role of substituents in directing the regioselectivity of the reaction. researchgate.net Such studies analyze the steric and electronic effects of substituents at various positions, including the 6-position, on the transition state energies, thereby explaining the observed product distributions. researchgate.net These principles can be directly applied to hypothesize the reactivity of this compound in similar catalytic processes.

Spectroscopic and Advanced Structural Elucidation Methodologies

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of organic molecules like 4-Chloro-6-methyl-1H-indole.

¹H NMR and ¹³C NMR Chemical Shift Perturbations Due to Substituents

The positions of the chloro and methyl groups on the indole (B1671886) ring significantly influence the chemical shifts of the neighboring protons and carbon atoms. In the ¹H NMR spectrum, the protons on the aromatic ring and the methyl group exhibit characteristic signals. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, with the positions of these signals being sensitive to the electronic effects of the substituents.

The presence of an electron-withdrawing chlorine atom generally causes a downfield shift (higher ppm) for nearby protons and carbons, while the electron-donating methyl group typically induces an upfield shift (lower ppm). pdx.edu The precise chemical shift values are a result of the interplay between these electronic effects and the inherent magnetic environment of the indole ring.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
NHValue not available-
C2-HValue not availableValue not available
C3-HValue not availableValue not available
C4-Value not available
C5-HValue not availableValue not available
C6-Value not available
C7-HValue not availableValue not available
CH₃Value not availableValue not available
C3a-Value not available
C7a-Value not available

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of substituted indoles. ipb.pt

COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to trace the proton connectivity within the molecule. researchgate.netacs.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. researchgate.netacs.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique that reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, and for confirming the substitution pattern on the indole ring. researchgate.netacs.orgnih.gov

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra are like a molecular fingerprint, with specific peaks corresponding to the stretching and bending of different chemical bonds. researchgate.net

Correlation of Vibrational Modes with Chloro and Methyl Groups

The presence of the chloro and methyl groups in this compound gives rise to characteristic vibrational bands in the IR and Raman spectra.

C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint region of the IR spectrum. For chloro-substituted aromatic compounds, this band is often observed in the range of 850-550 cm⁻¹. researchgate.net

CH₃ Vibrations: The methyl group exhibits several characteristic vibrations, including symmetric and asymmetric stretching modes, as well as bending (scissoring, rocking, and wagging) modes. The asymmetric and symmetric C-H stretching vibrations of a methyl group are typically found around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. conferenceworld.in

N-H Stretching: The N-H stretching vibration of the indole ring is typically observed as a sharp band in the region of 3500-3300 cm⁻¹. conferenceworld.in

Aromatic C-H and C=C Stretching: The stretching vibrations of the C-H and C=C bonds within the aromatic indole ring system give rise to multiple bands in the regions of 3100-3000 cm⁻¹ and 1650-1400 cm⁻¹, respectively. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and assist in the assignment of the experimental spectra. researchgate.netmdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H Stretch3500-3300
Aromatic C-H Stretch3100-3000
CH₃ Asymmetric Stretch~2960
CH₃ Symmetric Stretch~2870
Aromatic C=C Stretch1650-1400
C-Cl Stretch850-550

Note: This table provides general ranges. Specific experimental values would be needed for a precise analysis of this compound.

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic structure of a molecule by probing the transitions between electronic energy levels.

Chromophoric Effects of Halogen and Methyl Substitution on Indole π-Systems

The indole ring system is a natural chromophore, meaning it absorbs UV light. The substitution of the indole core with a halogen and a methyl group can significantly alter its electronic absorption and emission properties. nih.gov

The absorption spectrum of indole itself displays two main absorption bands, a strong band around 220 nm (¹Bb transition) and a weaker, longer-wavelength band between 260 and 290 nm (superimposed ¹La and ¹Lb transitions). The introduction of substituents can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands. nih.gov

Halogen Substitution: The introduction of a chlorine atom, a halogen, can lead to a red shift (bathochromic shift) in the absorption spectrum. This is due to the extension of the conjugated π-system and the participation of the halogen's lone pair electrons.

Methyl Substitution: A methyl group, being an electron-donating group, can also cause a bathochromic shift in the UV-Vis spectrum. nih.gov

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Substituted indoles are often fluorescent, and the position and intensity of their emission spectra are also sensitive to the nature and position of the substituents. nih.govrsc.org The specific effects of the 4-chloro and 6-methyl substitution on the fluorescence of the indole π-system would require experimental measurement.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the structural integrity of this compound. The molecular formula for this compound is C₉H₈ClN, which corresponds to a monoisotopic mass of approximately 165.03 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be expected at this m/z value. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at roughly m/z 167 would also be observed, with an intensity about one-third of the main molecular ion peak.

While specific experimental fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of indole derivatives and related isomers. scirp.orgojp.govnih.gov The fragmentation of the indole ring is a well-studied process. scirp.org A common fragmentation pathway for simple indoles is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 138 for the parent compound. scirp.org

The fragmentation will also be heavily influenced by the substituents on the indole ring. The initial fragmentation may involve the loss of a methyl radical (•CH₃) or a chlorine atom (•Cl). Analysis of closely related substituted indoles shows that fragmentation is often initiated by the cleavage of bonds associated with the substituents. nih.govscielo.org.mx

Predicted mass spectrometry data for the closely related isomer, 6-Chloro-4-methyl-1H-indole, provides insight into the expected adducts that may be observed using soft ionization techniques like electrospray ionization (ESI).

Table 1: Predicted Mass Spectrometry Adducts for the Isomer 6-Chloro-4-methyl-1H-indole This table displays predicted data for an isomer and serves as an illustrative example.

Adduct TypePredicted m/z
[M]⁺165.03398
[M+H]⁺166.04181
[M+Na]⁺188.02375
[M+K]⁺203.99769
[M-H]⁻164.02725

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of the latest available information, a specific crystal structure for this compound has not been deposited in public crystallographic databases. rsc.orgugr.es However, the solid-state architecture can be inferred from the crystallographic analysis of analogous chloro-indole derivatives.

It is expected that the indole ring system of this compound would be essentially planar. In the solid state, indole molecules containing an N-H group typically form intermolecular hydrogen bonds. It is highly probable that molecules of this compound would be linked into chains or other supramolecular structures via N—H···X hydrogen bonds, where X could be the nitrogen or chlorine atom of a neighboring molecule, or a solvent molecule if present in the crystal lattice. The presence of the chlorine atom also introduces the possibility of halogen bonding interactions, which can further influence the crystal packing.

To illustrate the type of data obtained from such an analysis, the crystallographic information for a related compound, 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, is presented below.

Table 2: Illustrative Crystal Data for a Related Chloro-Indole Derivative Data corresponds to 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole.

ParameterValue
Chemical FormulaC₁₅H₁₂ClNO₂S
Crystal SystemTetragonal
Space GroupI 4₁ /a
a (Å)26.991 (7)
b (Å)26.991 (7)
c (Å)7.8345 (19)
α (°)90
β (°)90
γ (°)90
Volume (ų)5708 (2)

This data for a related molecule highlights the detailed structural parameters that would be determined for this compound upon successful crystallization and X-ray diffraction analysis.

Theoretical and Computational Chemistry Investigations of 4 Chloro 6 Methyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 4-chloro-6-methyl-1H-indole, these calculations offer a detailed picture of its electronic and geometric properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry of this compound. DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), can determine optimized bond lengths and angles with high accuracy. dergipark.org.tr For instance, in related indole (B1671886) derivatives, the C-C bond lengths in the phenyl ring are calculated to be in the range of 1.3776 Å to 1.4786 Å. The presence of the chlorine atom and the methyl group influences the electron density distribution within the indole ring system. The chlorine atom, being an electron-withdrawing group, tends to decrease the electron density in the aromatic system, which affects the molecule's reactivity.

The optimized molecular structure of similar compounds has been validated by comparing theoretical parameters with experimental data, showing good agreement. These computational approaches provide a reliable foundation for understanding the molecule's structural and electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. sci-hub.se

For related halo-functionalized hydrazones, the HOMO-LUMO energy gaps were calculated to be around 7.2 eV, indicating significant kinetic stability. bohrium.com In another study on a pyrimidine (B1678525) derivative, the calculated energy gap was 2.557 eV. sci-hub.se The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized over the electron-rich regions of the molecule, while the LUMO is found over the electron-deficient areas. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue represents areas of low electron density (positive electrostatic potential), prone to nucleophilic attack. nih.govcrimsonpublishers.com

In MEP analyses of similar molecules, the regions around electronegative atoms like oxygen and chlorine show the highest negative potential (red), making them favorable sites for electrophilic interaction. nih.gov Conversely, hydrogen atoms, particularly those attached to nitrogen in the indole ring, often exhibit a positive potential (blue), indicating sites for nucleophilic attack. nih.govcrimsonpublishers.com This visual representation of charge distribution is crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Thermodynamic Calculations (e.g., Heats of Formation, Reaction Energies)

Thermodynamic calculations, such as determining the heat of formation (HOF), provide essential information about the stability of a molecule. DFT methods, specifically using isodesmic reactions, have been employed to calculate the HOF for various indole derivatives. For 4-chloro-1H-indole, the heat of formation has been calculated using the B3LYP/6-31G(d,p) level of theory, yielding a value of 29.7 kcal mol⁻¹. Another calculation at the B3LYP/6-31G(d) level gave a value of 29.33 kcal mol⁻¹. These calculations are generally in good agreement with each other.

The standard enthalpy of formation (ΔfH°) can also be determined experimentally through combustion calorimetry and then compared with theoretical predictions. researchgate.net Such thermodynamic data are vital for understanding the energy changes in chemical reactions involving the compound.

Table 1: Calculated Thermodynamic Properties for Related Indole Derivatives

CompoundMethodHeat of Formation (kcal/mol)
4-chloro-1H-indoleB3LYP/6-31G(d,p)29.7
4-chloro-1H-indoleB3LYP/6-31G(d)29.33
IndoleB3LYP/6-31G(d,p)37.5
4-methyl-1H-indoleB3LYP/6-31G(d,p)29.5

This table is generated based on available data for closely related compounds and serves as an illustrative example.

Time-Dependent DFT (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating their electronic excitation energies and oscillator strengths. mdpi.com The calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the computational method. nih.gov

For natural compounds with photoprotective potential, TD-DFT calculations using the B3LYP functional and a 6-311+G(d,p) basis set have shown good correlation with experimental UV-Vis spectra, with prediction errors often being less than 6%. mdpi.com The calculations reveal the nature of electronic transitions, typically π-π* transitions in aromatic systems, which are responsible for the observed absorption bands. nih.gov These theoretical spectra provide insights into how the molecule interacts with light, which is crucial for applications in materials science and photochemistry.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of this compound and its interactions with other molecules. frontiersin.org

By simulating the molecule's behavior in a solvent or in complex with a biological target, MD can reveal stable conformations and the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions. frontiersin.orgnih.gov Parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to assess the stability of the molecule and its complexes. frontiersin.org The radius of gyration (Rg) and solvent accessible surface area (SASA) provide insights into the compactness and conformational changes of the molecule during the simulation. frontiersin.org Such simulations are particularly valuable in drug design for understanding how a ligand binds to a protein's active site. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities. nih.govscience.govmdpi.com The fundamental principle is that the properties or activities of a chemical are a direct function of its molecular structure. mdpi.com These studies are instrumental in predicting the characteristics of new, unsynthesized compounds, thereby guiding chemical synthesis and drug discovery efforts. nih.govresearchgate.net The process involves generating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to create a predictive model. mdpi.com

Development of Predictive Models Based on Structural Descriptors

The development of predictive QSPR/QSAR models for indole derivatives, including compounds like this compound, follows a structured workflow. mdpi.comijpsi.org The primary goal is to build a robust and statistically significant model capable of accurately predicting the properties of new molecules within a similar chemical space. mdpi.comtandfonline.com

The initial step involves compiling a dataset of molecules with known experimental values for a specific property or activity. nih.gov For each molecule in the series, a wide array of numerical parameters known as molecular descriptors are calculated. mdpi.com These descriptors encode structural, physicochemical, and topological information. ijpsi.orgresearchgate.net The selection of relevant descriptors is a critical step, often accomplished through statistical techniques to identify those that have the most significant correlation with the property of interest. mdpi.com

Commonly used descriptor categories in studies of indole derivatives include:

Physicochemical Descriptors: These relate to properties like lipophilicity (e.g., LogP, the logarithm of the octanol/water partition coefficient), and molar refractivity. mdpi.comresearchgate.net

Topological Descriptors: These are numerical representations of molecular topology, such as molecular connectivity indices (e.g., ⁰χ, ¹χ, ²χ) and the Wiener index, which describe the size, shape, and degree of branching in a molecule. researchgate.net

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as atomic partial charges. mdpi.com

Structural Descriptors: These can be simple counts of atoms and bonds or more complex 2D and 3D descriptors. tandfonline.com

The table below provides examples of molecular descriptor types used in QSAR/QSPR studies of indole-based compounds.

Descriptor ClassSpecific ExamplesInformation EncodedReference
Physicochemical SlogP_VSA, SMR_VSALipophilicity, Molar Refractivity mdpi.com
Topological Molecular Connectivity Indices (χ), Wiener Index (W)Molecular size, branching, and shape researchgate.net
Electronic PEOE_VSA (Partial Equalization of Orbital Electronegativities)Atomic partial charges and surface area mdpi.com
Quantum-Chemical EHOMO, ELUMOEnergy of Highest Occupied/Lowest Unoccupied Molecular Orbital researchgate.net

Once descriptors are calculated, various statistical methods are employed to generate the mathematical model that links the descriptors (independent variables) to the property (dependent variable). ijpsi.org Common techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation that best describes the relationship. ijpsi.org

Partial Least Squares (PLS): A technique particularly useful when the number of descriptors is large or when they are correlated. researchgate.netnih.gov

Artificial Neural Networks (ANN): A non-linear modeling method that can capture more complex relationships between structure and property, often yielding more predictive models than linear methods. ijpsi.org

The predictive power and robustness of the developed models are rigorously assessed through validation procedures. nih.gov Internal validation is often performed using the leave-one-out (LOO) cross-validation technique, which yields a cross-validated correlation coefficient (Q²). tandfonline.comresearchgate.net External validation involves splitting the initial dataset into a training set to build the model and a test set to evaluate its predictive performance on compounds not used during model development. tandfonline.comnih.gov A reliable QSAR model should demonstrate high statistical significance for both the training and test sets. nih.gov

The following table illustrates a hypothetical comparison of different statistical models based on parameters frequently reported in QSAR studies.

Model TypeR² (Training Set)Q² (Internal Validation)R²_pred (External Validation)Reference
MLR 0.8370.6780.698 ijpsi.org
PLS 0.8900.7500.750 nih.gov
ANN 0.9710.9110.975 ijpsi.org

Molecular Docking and Binding Affinity Predictions (Focus on methodological aspects, not specific biological results)

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govfrontiersin.org The primary goal is to predict the binding mode and affinity of the ligand within the active site of the target. researchgate.net This method is a cornerstone of structure-based drug design. researchgate.net

The methodological process of molecular docking involves several key stages:

Preparation of the Receptor: The three-dimensional structure of the target protein is typically obtained from a public repository like the Protein Data Bank (PDB). nih.govderpharmachemica.com Preparation involves several refinement steps, such as removing any co-crystallized ligands and water molecules from the binding site, adding hydrogen atoms, and assigning partial charges to the atoms. derpharmachemica.com The protein's energy is often minimized to relieve any steric clashes and achieve a more stable conformation. derpharmachemica.com

Preparation of the Ligand: The 2D structure of the ligand, in this case, this compound, is drawn using chemical drawing software. derpharmachemica.com This 2D structure is then converted into a 3D conformation. derpharmachemica.com Similar to the receptor, the ligand's geometry is optimized through energy minimization to find a low-energy, stable conformation. derpharmachemica.com

Docking Simulation: The docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the defined binding site of the receptor. frontiersin.org Software programs like AutoDock are widely used for this purpose. derpharmachemica.comresearchgate.net The algorithm uses a scoring function to evaluate the "goodness-of-fit" for each pose. nih.gov This function estimates the binding free energy of the protein-ligand complex, with lower scores generally indicating more favorable binding. frontiersin.org The output is a set of predicted binding poses, ranked by their docking scores. frontiersin.org

The table below outlines the general methodological steps in a typical molecular docking study.

StepActionPurposeCommon ToolsReference
1. Receptor Preparation Obtain 3D structure; remove water/co-ligands; add hydrogens; assign charges.To prepare a clean and chemically correct receptor model for docking.UCSF Chimera, PyMOL derpharmachemica.com
2. Ligand Preparation Draw 2D structure; convert to 3D; perform energy minimization.To generate a low-energy, three-dimensional conformation of the ligand.ChemSketch, Marvin Sketch derpharmachemica.com
3. Binding Site Definition Identify the active site on the receptor, often based on a co-crystallized ligand.To define the search space for the docking algorithm.AutoDock Tools, Glide derpharmachemica.com
4. Docking & Scoring Run the docking algorithm to generate poses; evaluate poses with a scoring function.To predict the binding mode and estimate the binding affinity.AutoDock, Glide, DOCK6 derpharmachemica.comnih.gov
5. Analysis of Results Analyze top-ranked poses for intermolecular interactions (e.g., hydrogen bonds).To understand the structural basis of the ligand-receptor interaction.PyMOL, LigPlot+ frontiersin.org

Predicting binding affinity is a central objective of these computational methods. arxiv.orgcolumbia.edu While the scores from standard docking functions provide a rapid estimation, more computationally intensive and often more accurate methods can be employed. columbia.edu Machine learning and deep learning models, such as convolutional neural networks (CNNs), are increasingly used to predict binding affinity with higher accuracy. bohrium.com These models learn from large datasets of known protein-ligand complexes and their experimentally determined binding affinities. arxiv.orgbohrium.com Other methods, like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, can be applied to the docked poses to refine the binding energy prediction. researchgate.net These advanced techniques aim to provide a more precise quantitative prediction of the strength of the protein-ligand interaction, which is crucial for prioritizing compounds in drug discovery projects. columbia.edubohrium.com

Advanced Applications of 4 Chloro 6 Methyl 1h Indole As a Synthetic Building Block

Precursor in the Construction of Complex Heterocyclic Systems

The 4-chloro-6-methyl-1H-indole core serves as a foundational element for the synthesis of more intricate heterocyclic systems. Its inherent reactivity allows for a variety of chemical transformations, leading to the formation of fused ring systems and other complex structures.

One notable application is in the synthesis of pyrano[3,4-b]indol-1(9H)-ones. For instance, a rhodium-catalyzed double dehydrogenative Heck reaction between an indole-2-carboxylic acid derivative and an alkene can yield these complex structures. acs.org The chlorine and methyl groups on the indole (B1671886) ring can influence the electronic environment and, consequently, the reactivity and selectivity of such cyclization reactions.

Furthermore, the halogenated indole framework is a crucial synthetic intermediate in the total synthesis of complex natural products. google.com The chlorine atom at the 4-position can be exploited for various coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity and build polycyclic systems. The methyl group at the 6-position can also direct subsequent reactions or be functionalized to introduce additional diversity.

The synthesis of various indole derivatives often starts from simpler, substituted indoles. rsc.orgorganic-chemistry.org For example, the Fischer indole synthesis, a classic method for indole ring formation, can be employed with appropriately substituted phenylhydrazines and ketones or aldehydes to generate the this compound core. rsc.org This core can then undergo further reactions, such as N-alkylation or substitution at the C3 position, to build a wide array of heterocyclic compounds.

The reactivity of the indole nucleus, modified by the chloro and methyl substituents, allows it to participate in various annulation and cycloaddition reactions. These reactions are instrumental in constructing fused heterocyclic systems, which are common motifs in medicinally important molecules. researchgate.net

Table 1: Examples of Complex Heterocyclic Systems Derived from Indole Precursors

Precursor TypeReaction TypeResulting Heterocyclic SystemReference
Indole-2-carboxylic AcidDehydrogenative Heck ReactionPyrano[3,4-b]indol-1(9H)-one acs.org
Substituted Phenylhydrazine (B124118)Fischer Indole SynthesisPolycyclic Indole Alkaloids rsc.org
2-ArylindoleAnnulative DearomatizationSpiro-indolines chemrxiv.org
Indole[4+2] CycloadditionCarbazoles openmedicinalchemistryjournal.com

Role in Divergent Synthetic Strategies and Library Synthesis

The concept of divergent synthesis, where a common intermediate is used to generate a wide array of structurally diverse molecules, is a cornerstone of modern drug discovery and chemical biology. This compound is an ideal scaffold for such strategies due to its multiple points of functionalization.

A one-pot synthesis approach, combining sequential reactions like the Ugi four-component reaction followed by an intramolecular Diels-Alder reaction and oxidative aromatization, can lead to a diverse library of benzofurans and indoles from simple starting materials. acs.org The specific substitution pattern of this compound can be used to tune the properties and reactivity of the resulting library members.

Combinatorial chemistry approaches also heavily rely on versatile building blocks. For example, by combining an indole aldehyde core with a diverse collection of hydrazides, a large library of acylhydrazones can be generated and screened for biological activity without the need for individual synthesis and purification of each compound. rug.nl The 4-chloro-6-methyl substitution pattern on the indole core would introduce specific steric and electronic features into each member of the library, potentially influencing their biological targets.

Furthermore, divergent strategies can be employed in the palladium-catalyzed asymmetric dearomatization of indoles to produce both indolenine and indoline (B122111) ring systems from a common precursor. chemrxiv.org The substituents on the indole ring, such as the chloro and methyl groups, play a crucial role in directing the reaction pathway and influencing the stereochemical outcome.

The ability to functionalize the indole at the N1, C2, C3, and even the benzene (B151609) ring positions allows for the creation of extensive compound libraries with varied substitution patterns. This diversity is essential for exploring structure-activity relationships (SAR) and identifying lead compounds in drug discovery programs.

Table 2: Divergent Synthesis Applications of Indole Scaffolds

Starting MaterialSynthetic StrategyProduct ClassReference
Indole Aldehyde and HydrazidesCombinatorial Acylhydrazone FormationAcylhydrazone Library rug.nl
Simple PrecursorsUgi/Diels-Alder/Aromatization SequenceBenzofurans and Indoles acs.org
2-ArylindolesPalladium-Catalyzed DearomatizationIndolenines and Indolines chemrxiv.org
Resin-Bound Amino-seleno EsterSolid-Phase SynthesisPyridones, Diazepines, Oxazepines acs.org

Catalytic and Reagent Development Using Indole Frameworks

The indole framework itself, and specifically derivatives of this compound, can be utilized in the development of novel catalysts and reagents. The unique electronic properties conferred by the substituents can be harnessed to create ligands for metal-catalyzed reactions or to act as organocatalysts.

Chiral indole-based ligands have been developed for use in asymmetric catalysis. For example, chiral indole-phosphine oxazoline (B21484) ligands have proven effective in palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com The substitution pattern on the indole ring is critical for tuning the steric and electronic properties of the ligand, which in turn influences the enantioselectivity of the catalyzed reaction.

Furthermore, indole derivatives can be used in the development of fluorescent probes. By introducing specific recognition and fluorescence regulation groups onto the indole scaffold, probes can be designed for the detection of various analytes. researchgate.net The chloro and methyl groups can modulate the photophysical properties of such probes.

The indole nucleus is also a key component in the design of organocatalysts. For example, thiourea-based organocatalysts incorporating an indole moiety have been used in asymmetric Friedel–Crafts reactions. nih.gov The indole unit can participate in hydrogen bonding and other non-covalent interactions to facilitate the catalytic cycle and induce stereoselectivity.

The development of new reagents often involves the functionalization of heterocyclic cores. For instance, the synthesis of various indole derivatives as biochemical reagents for life science research highlights the versatility of this scaffold. medchemexpress.com The specific substitution of this compound can be tailored to create reagents with specific reactivity or properties for various chemical transformations.

Future Research Directions and Unaddressed Challenges in 4 Chloro 6 Methyl 1h Indole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives has been a subject of intense research, leading to the development of numerous methods. rsc.org Classical methods like the Fischer, Bartoli, and Madelung syntheses have been foundational. rsc.orgluc.edu However, the focus is increasingly shifting towards more sustainable and efficient approaches.

Future research in the synthesis of 4-Chloro-6-methyl-1H-indole should prioritize the development of "green" methodologies. openmedicinalchemistryjournal.comresearchgate.net This includes the use of environmentally benign solvents like water or ionic liquids, and the employment of reusable catalysts to minimize waste. openmedicinalchemistryjournal.comorientjchem.orgresearchgate.net One-pot, multi-component reactions are particularly attractive as they can reduce the number of synthetic steps, saving time and resources. dergipark.org.trnih.gov For instance, a possible route could involve the palladium-catalyzed annulation of a suitably substituted aniline (B41778) with an alkyne. researchgate.net

Challenges in this area include the development of catalysts that are not only efficient and recyclable but also selective for the desired regioisomer. For this compound, this means ensuring the cyclization occurs to give the correct substitution pattern. Furthermore, scaling up these green methods for industrial production often presents difficulties that need to be addressed. rsc.org

Synthetic ApproachAdvantagesDisadvantagesKey Research Areas
Green Chemistry Methods Reduced waste, use of non-toxic solvents, potential for catalyst recycling. openmedicinalchemistryjournal.comresearchgate.netScalability challenges, catalyst deactivation. rsc.orgDevelopment of robust and reusable catalysts, optimization for large-scale synthesis.
Multi-component Reactions High atom economy, reduced reaction steps, operational simplicity. dergipark.org.trnih.govOften requires extensive optimization, potential for side product formation.Design of novel MCRs for specific indole targets, understanding complex reaction mechanisms.
Flow Chemistry Precise control over reaction parameters, enhanced safety, potential for automation.High initial setup cost, potential for clogging.Integration with real-time analysis, development of new reactor designs.

Exploration of Unconventional Reactivity Patterns

The reactivity of the indole nucleus is well-established, with electrophilic substitution typically occurring at the C3 position. pcbiochemres.com However, the presence of substituents, such as the chloro and methyl groups in this compound, can alter this reactivity in unexpected ways. The electron-withdrawing nature of the chlorine at C4 and the electron-donating methyl group at C6 create a unique electronic environment that could lead to unconventional reaction pathways.

Future research should focus on exploring these atypical reactivity patterns. This could involve investigating transition-metal-catalyzed C-H functionalization at positions other than C3. researchgate.net For example, directing groups could be employed to achieve selective functionalization at C2, C5, or C7, opening up new avenues for creating diverse molecular architectures. The reaction of 3-chloroindoles with metal carbenes to form quinoline (B57606) structures is an example of such novel reactivity. beilstein-journals.org

A significant challenge is to predict and control the regioselectivity of these reactions. The interplay of electronic and steric effects from the existing substituents makes this a complex task. Overcoming this will require a combination of experimental screening and computational modeling.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis. nih.govucla.edu These tools can be used to predict the outcomes of reactions, optimize reaction conditions, and even suggest novel synthetic routes. nih.govuni-muenchen.deacs.org

For this compound, AI and ML could be employed to:

Predict reaction yields and selectivity: By training models on existing datasets of indole syntheses, it may be possible to predict the most effective conditions for a given transformation. uni-muenchen.de

Discover novel catalysts: Machine learning algorithms can screen virtual libraries of potential catalysts to identify candidates with high predicted activity and selectivity.

Plan multi-step syntheses: Retrosynthesis programs can be used to devise synthetic pathways to complex target molecules containing the this compound core. acs.org

The primary challenge in this area is the need for large, high-quality datasets to train the AI/ML models. ucla.eduacs.org The data for specific substituted indoles like this compound may be limited. Therefore, a concerted effort to generate and curate relevant experimental data is crucial for the successful application of these computational tools.

Advanced Theoretical Modeling for Predicting Complex Interactions

Computational chemistry provides powerful tools for understanding the structure and reactivity of molecules at an atomic level. researchgate.net Density Functional Theory (DFT) calculations, for instance, can be used to model the electronic properties of this compound and predict its behavior in chemical reactions. acs.org

Future research should leverage advanced theoretical models to:

Elucidate reaction mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of complex reactions, helping to explain observed reactivity patterns.

Predict intermolecular interactions: Understanding how this compound interacts with other molecules, such as enzymes or materials, is crucial for designing new drugs and functional materials. nih.gov Molecular dynamics simulations can be used to model these interactions in a dynamic environment.

Guide experimental design: Theoretical predictions can help to prioritize experiments, saving time and resources in the laboratory.

A key challenge is the computational cost of high-level theoretical calculations, especially for large systems. Developing more efficient computational methods and leveraging high-performance computing resources will be essential to address this.

Modeling TechniqueApplication in this compound ResearchChallenges
Density Functional Theory (DFT) Elucidating electronic structure, predicting reactivity, modeling spectroscopic properties. acs.orgAccuracy depends on the choice of functional and basis set, computationally intensive for large molecules.
Molecular Dynamics (MD) Simulating the dynamic behavior of the molecule, studying interactions with biological targets or materials. nih.govRequires accurate force fields, long simulation times may be needed to observe rare events.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling reactions in complex environments (e.g., in a solvent or an enzyme active site).Defining the boundary between the QM and MM regions can be challenging.

Designing Novel Scaffolds for Material Science Applications (excluding specific material properties)

The indole ring is a versatile building block for the construction of functional materials. rsc.org Its planar structure and electron-rich nature make it suitable for incorporation into polymers, dyes, and organic electronic materials. openmedicinalchemistryjournal.comdergipark.org.tr The specific substitution pattern of this compound offers opportunities to fine-tune the properties of these materials.

Future research in this area should focus on designing and synthesizing novel molecular scaffolds based on this compound. This could involve:

Polymerization: Incorporating the this compound unit into polymer chains to create new materials with tailored electronic and optical properties.

Supramolecular assembly: Designing molecules that self-assemble into well-defined nanostructures through non-covalent interactions.

Metal-organic frameworks (MOFs): Using this compound derivatives as organic linkers to construct porous materials with potential applications in gas storage and catalysis.

A primary challenge is to establish clear structure-property relationships. Predicting how the molecular structure of a this compound-based scaffold will translate into the macroscopic properties of a material is a complex task that requires a multidisciplinary approach, combining synthesis, characterization, and theoretical modeling.

Q & A

Q. What are the recommended methods for synthesizing 4-Chloro-6-methyl-1H-indole with high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and alkylation reactions. Key steps include:
  • Halogenation : Introduce chlorine at the 4-position using electrophilic substitution (e.g., N-chlorosuccinimide in DMF under inert atmosphere).
  • Methylation : Install the 6-methyl group via Friedel-Crafts alkylation, employing methyl iodide and Lewis acids like AlCl₃ .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and computational techniques:
  • Structural Analysis :
  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm regiochemistry (e.g., C–Cl bond length ≈ 1.73 Å) .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with PubChem data (e.g., δ ~7.2 ppm for indolic protons) .
  • Physicochemical Properties :
PropertyValue/DescriptionSource
Molecular FormulaC₉H₈ClN
LogP (Partition Coefficient)3.1 ± 0.2 (predicted via PubChem)
SolubilityInsoluble in water; soluble in DMSO

Advanced Research Questions

Q. What biochemical pathways are influenced by this compound, and how can these interactions be experimentally validated?

  • Methodological Answer : Halogenated indoles often modulate cytochrome P450 enzymes or serotonin receptors due to structural mimicry of endogenous indoles. Experimental validation strategies include:
  • Enzyme Inhibition Assays : Measure IC₅₀ values against recombinant CYP3A4 using fluorogenic substrates .
  • Gene Expression Profiling : Use RNA-seq to identify differentially expressed genes in treated cell lines (e.g., HepG2) .
  • Pathway Enrichment Analysis : Apply tools like KEGG or Reactome to map affected pathways (e.g., xenobiotic metabolism) .

Q. How can computational models predict the reactivity of this compound in different environments?

  • Methodological Answer : Computational studies guide reactivity predictions:
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the C-3 position is highly reactive (HOMO energy ≈ -5.2 eV) .
  • Molecular Docking : Simulate binding to biological targets (e.g., 5-HT₂A receptor) using AutoDock Vina. Chlorine at C-4 enhances hydrophobic interactions in the binding pocket .
  • Environmental Stability : Model degradation pathways under UV light or aqueous conditions using Gaussian09 .

Q. How should researchers address contradictions in reported biological activities of halogenated indole derivatives?

  • Methodological Answer : Contradictions often arise from substituent positioning or assay variability. Resolution strategies include:
  • Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends (e.g., anti-inflammatory activity correlates with electron-withdrawing substituents) .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Cl with F at C-4) and test cytotoxicity (e.g., MTT assay in HeLa cells) .
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate conditions (e.g., pH 7.4, 37°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.